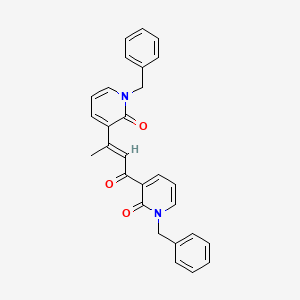![molecular formula C17H14F2N2O B5368804 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol](/img/structure/B5368804.png)
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol is a compound that belongs to the class of imidazole derivatives. It has gained significant interest in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology.
Mechanism of Action
The mechanism of action of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol is not fully understood. However, it is believed to exert its antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several strains of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol in lab experiments include its potent antifungal and anti-inflammatory properties. It can be used as a potential therapeutic agent for the treatment of fungal infections and inflammatory diseases. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol. One possible direction is to investigate its potential as a therapeutic agent for the treatment of fungal infections and inflammatory diseases. Another direction is to study its mechanism of action and identify potential targets for drug development. Furthermore, the safety and efficacy of this compound in humans need to be evaluated through clinical trials.
Conclusion:
In conclusion, this compound is a compound that has gained significant interest in the scientific community due to its potential applications in various fields of science. It has been shown to exhibit potent antifungal and anti-inflammatory properties and can be used as a potential therapeutic agent for the treatment of fungal infections and inflammatory diseases. However, further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol can be achieved through a multi-step process. The first step involves the synthesis of 2-(2,3-difluorophenyl)-1H-imidazole-1-ethanol, which is then reacted with 4-bromophenol in the presence of a base to obtain the final product. The synthesis method has been well-established, and various modifications have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol has been extensively studied for its potential applications in various fields of science. In pharmacology, it has been shown to exhibit potent antifungal activity against several strains of fungi. In addition, it has been found to have anti-inflammatory properties and can be used as a potential therapeutic agent for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-[2-[2-(2,3-difluorophenyl)imidazol-1-yl]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c18-15-3-1-2-14(16(15)19)17-20-9-11-21(17)10-8-12-4-6-13(22)7-5-12/h1-7,9,11,22H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXONSHUYIUGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=CN2CCC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-({[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B5368722.png)
![3-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5368730.png)
![[2-(3,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5368749.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5368750.png)

![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B5368764.png)
![[1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5368767.png)
![N-(4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5368787.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-[ethyl(methyl)amino]acetamide](/img/structure/B5368792.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5368799.png)
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5368802.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5368810.png)
![2-(4-chlorophenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5368818.png)
![2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5368826.png)